6-(Furan-2-yl)pyridin-2-ol

Vue d'ensemble

Description

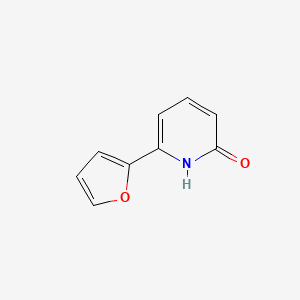

6-(Furan-2-yl)pyridin-2-ol is a heterocyclic compound that features both a furan ring and a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)pyridin-2-ol typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene . The resulting thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Furan-2-yl)pyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or alkylated products.

Applications De Recherche Scientifique

6-(Furan-2-yl)pyridin-2-ol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-(Furan-2-yl)pyridin-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6-(Furan-2-yl)pyridin-2-ol is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties.

Activité Biologique

6-(Furan-2-yl)pyridin-2-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a furan moiety and a hydroxyl group. The presence of these functional groups contributes to its potential biological activities.

Antimicrobial Activity

Research indicates that compounds containing furan and pyridine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine, including those similar to this compound, demonstrate activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 12.5 μg/mL |

| 2,6-bis(1H-indol-3-yl)-4-(benzofuran) | B. subtilis, P. aeruginosa | 6.25 μg/mL |

| Isonicotinic acid derivatives | Various Gram-positive and Gram-negative | 6.25–12.5 μg/mL |

These findings suggest that this compound may be an effective scaffold for developing new antimicrobial agents .

Antiviral Potential

The antiviral activity of pyridine derivatives has also been documented, particularly in the context of emerging viral infections such as SARS-CoV-2. The compound's ability to inhibit viral replication pathways makes it a candidate for further investigation in antiviral drug development.

Case Study: Antiviral Screening

A study conducted on various pyridine derivatives revealed that compounds with furan substitutions exhibited enhanced activity against viral targets, potentially due to their ability to interfere with viral entry or replication mechanisms .

Other Biological Activities

In addition to antimicrobial and antiviral properties, this compound has shown promise in other areas:

- Antioxidant Activity : The compound has been associated with antioxidant effects, which can mitigate oxidative stress-related cellular damage .

- Anti-inflammatory Effects : Research indicates that similar compounds can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Some studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent analogs.

Table 2: Binding Affinity Predictions

| Target Protein | Binding Energy (kcal/mol) | Remarks |

|---|---|---|

| Glucosamine-6-phosphate synthase | -8.5 | High affinity suggests potential inhibition |

| Ribosomal peptidyl transferase | -7.9 | Moderate affinity; further optimization needed |

The binding energies indicate that modifications to the structure could enhance interactions with these targets, potentially leading to improved bioactivity .

Propriétés

IUPAC Name |

6-(furan-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-5-1-3-7(10-9)8-4-2-6-12-8/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODUVOSSXJHPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671725 | |

| Record name | 6-(Furan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41220-24-0 | |

| Record name | 6-(Furan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.